molecular formula C18H24N2O4 B218091 tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate CAS No. 108562-42-1

tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate

Cat. No.: B218091
CAS No.: 108562-42-1
M. Wt: 332.4 g/mol
InChI Key: VSYABKQYUKTACZ-AWEZNQCLSA-N
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Description

tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoxazinone ring, a carbamate group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazinone Ring: This can be achieved by cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of the Carbamate Group: This step involves the reaction of the benzoxazinone intermediate with an isocyanate or a carbamoyl chloride under mild conditions.

    Esterification: The final step is the esterification of the carbamate intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
  • (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethylpropyl)carbamic acid 1,1-dimethylethyl ester
  • (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid ethyl ester

Uniqueness

The uniqueness of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate lies in its specific structural features, such as the presence of the benzoxazinone ring and the tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

108562-42-1

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-10(2)14(20-17(22)24-18(4,5)6)15-19-12-9-7-8-11(3)13(12)16(21)23-15/h7-10,14H,1-6H3,(H,20,22)/t14-/m0/s1

InChI Key

VSYABKQYUKTACZ-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C

Synonyms

(1-(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
5-MOBCE

Origin of Product

United States

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